2-ピリジンメタノール

概要

説明

2-Pyridinylmethanol is a member of pyridines.

科学的研究の応用

配位化学

2-ピリジンメタノールは、配位化合物およびポリマーの合成に使用されます。 2-ピリジンメタノールは架橋配位子として働き、金属と錯体を形成し、ユニークな磁気的、触媒的または構造的特性を持つことができます 。これらの化合物は、さまざまな技術的および環境的用途における潜在的な用途のために注目されています。

医学

医療分野では、2-ピリジンメタノールは血糖降下作用を持つ化合物として同定されています 。これは、糖尿病の治療における潜在的な用途、または新規抗糖尿病薬の開発の出発点としての可能性を示唆しています。

環境科学

この化合物は、ガス貯蔵、分離、触媒などの環境用途に使用できる金属有機構造体(MOF)の生成に関与しています 。2-ピリジンメタノールを含むMOFは、高い多孔性と表面積を示すため、汚染物質の捕捉や化学反応の促進に適しています。

材料科学

2-ピリジンメタノールは、特定の光学および電気的特性を持つ新素材の開発における前駆体です。 2-ピリジンメタノールは、発光から電気化学デバイスまで、さまざまな用途を持つピレンベースのMOFの合成に使用されます 。

有機合成

この化合物は、有機合成における汎用性の高い中間体です。 2-ピリジンメタノールは、ピリジルメチル基を他の分子に導入するために使用され、潜在的な医薬品または工業用途を持つ新規化学物質の創出につながります 。

薬理学

2-ピリジンメタノールの薬理学における役割は、医薬品開発のための構成要素としての使用に関連付けられています。 2-ピリジンメタノールの構造は、生物学的標的に相互作用する可能性のある化合物を合成する上で重要であり、治療効果をもたらします 。

工業プロセス

最後に、2-ピリジンメタノールは、特にファインケミカルの合成において、工業プロセスに関与しています。 2-ピリジンメタノールの反応性とさまざまな条件下での安定性は、特殊化学品の製造において貴重な成分となっています 。

作用機序

Target of Action

2-Pyridinemethanol, also known as 2-Pyridylmethanol, pyridin-2-ylmethanol, 2-(Hydroxymethyl)pyridine, or Piconol, is a pyridylalcohol It is known to exhibit hypoglycemic activity , suggesting that it may interact with targets involved in glucose metabolism.

Mode of Action

Given its hypoglycemic activity , it can be inferred that it may interact with enzymes or receptors involved in glucose metabolism, leading to a decrease in blood glucose levels

Biochemical Pathways

Considering its hypoglycemic activity , it can be speculated that it may influence pathways related to glucose metabolism, such as glycolysis, gluconeogenesis, or insulin signaling. The downstream effects could include reduced glucose production or increased glucose uptake, leading to a decrease in blood glucose levels.

Result of Action

Given its hypoglycemic activity , it can be inferred that it may lead to a decrease in blood glucose levels This could potentially be beneficial in conditions characterized by hyperglycemia, such as diabetes

生化学分析

Biochemical Properties

It is known to have hypoglycemic activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

Given its hypoglycemic activity , it may influence cell function by affecting glucose metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

生物活性

2-Pyridinemethanol, a compound derived from pyridine, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

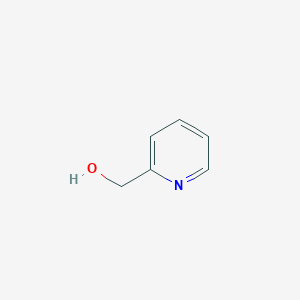

Chemical Structure and Synthesis

2-Pyridinemethanol (CHNO) features a hydroxymethyl group attached to the pyridine ring. Its synthesis can be achieved through several methods, including the photochemical rearrangement of 2-picoline N-oxide, which leads to the formation of 2-pyridinemethanol under specific conditions . Additionally, derivatives of 2-pyridinemethanol have been synthesized and evaluated for their biological activity, particularly as phosphodiesterase-4 (PDE4) inhibitors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine compounds, including 2-pyridinemethanol. Research indicates that derivatives exhibit significant activity against various pathogens. A study found that certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy was correlated with structural modifications in the pyridine ring .

| Compound | Activity | Target Pathogens |

|---|---|---|

| 2-Pyridinemethanol | Moderate antimicrobial activity | Staphylococcus aureus, Escherichia coli, Candida albicans |

| 2-Pyridinemethanol Derivatives | Enhanced antimicrobial activity | Various Gram-positive and Gram-negative strains |

Antiviral Activity

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral properties of pyridine compounds. Some studies suggest that 2-pyridinemethanol and its derivatives may inhibit viral replication, although specific mechanisms remain to be fully elucidated. The presence of the pyridine nucleus is believed to enhance interactions with viral proteins, potentially offering a pathway for therapeutic development .

Case Studies and Research Findings

- PDE4 Inhibition : A significant study focused on the synthesis of substituted 2-pyridinemethanol derivatives showed promising results as selective PDE4 inhibitors. Compound 9 from this series exhibited excellent in vitro activity and favorable pharmacokinetic properties, indicating potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Efficacy : In a comparative study of pyridine compounds, 2-pyridinemethanol was found to possess moderate activity against a range of microorganisms. The study highlighted that modifications to the compound could enhance its efficacy against specific bacterial strains .

- Refractive Index Matching : Interestingly, 2-pyridinemethanol solutions have been utilized as refractive index matching liquids in optical diagnostics. This application underscores its versatility beyond traditional biological activities .

特性

IUPAC Name |

pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUBALDGXWUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046531 | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-98-1 | |

| Record name | 2-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piconol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piconol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pyridinemethanol?

A1: The molecular formula of 2-pyridinemethanol is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: How can 2-pyridinemethanol be characterized spectroscopically?

A2: 2-Pyridinemethanol can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks for the hydroxyl group and the pyridine ring. [, ] NMR spectroscopy provides information about the compound's structure and dynamics. [, ] MS analysis helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q3: What is the physical state of 2-pyridinemethanol at room temperature?

A3: 2-Pyridinemethanol exists as a slightly hygroscopic liquid at room temperature. []

Q4: How does the structure of 2-pyridinemethanol influence its solubility?

A4: The presence of both a hydrophilic hydroxyl group and a hydrophobic pyridine ring in 2-pyridinemethanol contributes to its solubility in both polar and non-polar solvents. [] It partitions strongly into the oil phase, indicating a preference for less polar environments. []

Q5: What catalytic applications have been explored for 2-pyridinemethanol?

A5: 2-Pyridinemethanol has been investigated as a ligand in various catalytic reactions, including iron complex-catalyzed dehydrogenation of alcohols and rhodium-catalyzed carbonylation of internal alkynes. [, ] Its ability to chelate metal centers plays a crucial role in these catalytic processes. [, ]

Q6: How does the presence of 2-pyridinemethanol influence the outcome of specific reactions?

A6: In the rhodium-catalyzed carbonylation of internal alkynes, 2-pyridinemethanol facilitates the formation of 1,4-dicarboxylate esters. The coordination of its pyridine nitrogen to rhodium is crucial for this transformation. []

Q7: Have there been computational studies conducted on 2-pyridinemethanol?

A7: Density functional theory (DFT) calculations have been employed to optimize the geometry and calculate the vibrational frequencies of 2-pyridinemethanol. These calculations provide insights into the molecule's electronic structure and vibrational modes. []

Q8: How do structural modifications of 2-pyridinemethanol affect its properties?

A8: Introducing bulky substituents near the hydroxyl group of 2-pyridinemethanol can influence the nuclearity and structure of manganese clusters formed using this ligand. [] The steric hindrance imposed by these modifications alters the ligand's bridging ability, leading to variations in cluster formation. []

Q9: What is known about the stability of ibuprofen piconol, a derivative of 2-pyridinemethanol?

A9: Ibuprofen piconol, the 2-pyridinemethanol ester of ibuprofen, exhibits chemical stability in its bulk form, in solution, and in both cream and ointment formulations. []

Q10: What is known about the metabolism of ibuprofen piconol?

A10: Ibuprofen piconol undergoes hydrolysis in plasma, whole blood, and serum, converting into ibuprofen. The hydrolysis rate is influenced by the presence and type of anticoagulants. []

Q11: Are there any reports on the anti-cancer activity of 2-pyridinemethanol copper complexes?

A11: Research suggests that certain 2-pyridinemethanol copper complexes exhibit promising anti-cancer activity against human lung cancer and human colon cancer cell lines. [] These findings highlight the potential of such complexes in developing new anti-cancer agents. []

Q12: Are there any known cases of contact dermatitis associated with ibuprofen piconol?

A12: Yes, there have been reported cases of contact dermatitis linked to the topical use of ibuprofen piconol. [] As with any topical agent, there is potential for sensitization and allergic reactions in some individuals. []

Q13: What analytical techniques are commonly employed to characterize 2-pyridinemethanol and its derivatives?

A13: Common analytical techniques for analyzing 2-pyridinemethanol and its derivatives include elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , , , , ] These methods are used to confirm composition, determine structure, and assess purity.

Q14: What tools and resources are available for researchers studying 2-pyridinemethanol and related compounds?

A14: Researchers can access a wealth of information and resources, including databases of chemical structures and properties, scientific publications, and computational chemistry software. Collaboration with research groups specializing in synthetic chemistry, materials science, or pharmacology can further facilitate advancements in this field.

Q15: What cross-disciplinary applications have been explored for 2-pyridinemethanol and its derivatives?

A15: 2-Pyridinemethanol finds applications in diverse fields such as medicinal chemistry, catalysis, and materials science. Its versatility stems from its ability to act as a ligand, building block for larger structures, and a precursor for other valuable compounds. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。